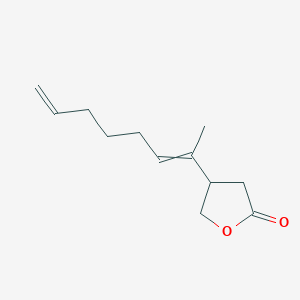

4-(Octa-2,7-dien-2-yl)oxolan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

502760-25-0 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-octa-2,7-dien-2-yloxolan-2-one |

InChI |

InChI=1S/C12H18O2/c1-3-4-5-6-7-10(2)11-8-12(13)14-9-11/h3,7,11H,1,4-6,8-9H2,2H3 |

InChI Key |

LLMIITUGWBQTAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCCC=C)C1CC(=O)OC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Octa 2,7 Dien 2 Yl Oxolan 2 One

Strategies for Oxolan-2-one Ring Construction

The construction of the oxolan-2-one (γ-butyrolactone) ring is a foundational challenge in organic synthesis. Numerous strategies have been developed, ranging from classical methods to modern catalytic approaches, to afford these structures with high efficiency and stereocontrol. acs.orgacs.org These methods are critical for accessing the diverse array of natural products and biologically active molecules that contain this privileged scaffold. nih.govnih.gov

Asymmetric cyclization reactions are paramount for producing enantiomerically enriched γ-butyrolactones. These reactions utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the ring-forming step, leading to the preferential formation of one enantiomer over the other.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govacs.org In the context of γ-butyrolactone synthesis, chiral organocatalysts, such as proline and its derivatives or thiourea-based catalysts, can activate substrates through the formation of transient, stereochemically defined intermediates like enamines or by hydrogen bonding. mdpi.com For the synthesis of 4-(Octa-2,7-dien-2-yl)oxolan-2-one, an organocatalytic Michael addition of a nucleophile to a suitable α,β-unsaturated precursor, followed by lactonization, could be a viable strategy. The stereochemistry of the newly formed chiral center would be dictated by the chiral environment provided by the organocatalyst.

A representative example of an organocatalytic approach involves the synergistic use of two different thiourea-based catalysts to promote a reaction, where one activates the nucleophile and the other the electrophile, demonstrating a clear cooperative effect. mdpi.com

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, providing highly efficient and selective routes to chiral molecules. nih.govacs.org Complexes of metals such as rhodium, ruthenium, and copper, paired with chiral ligands, are particularly effective in the asymmetric synthesis of γ-butyrolactones. acs.orgresearchgate.net A common strategy is the asymmetric hydrogenation of substituted butenolides, where the chiral metal complex delivers hydrogen to one face of the double bond with high fidelity. researchgate.net

For the synthesis of this compound, a precursor such as a 4-substituted butenolide could be hydrogenated using a chiral Rhodium or Ruthenium complex, such as those incorporating the BINAP ligand, to establish the stereocenter at the C4 position with high enantiomeric excess. researchgate.net Another powerful method involves the catalytic asymmetric annulation of silyloxyfurans with various electrophiles, catalyzed by chiral Lewis acids like Cu(II)-bis(oxazoline) complexes. acs.org

| Catalyst System | Reaction Type | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [(R)-(+)-BINAP]Ru(OAc)₂ | Asymmetric Hydrogenation | Substituted Butenolides | Up to 98.5% | researchgate.net |

| C₂-symmetric bis(oxazoline)–Cu(II) | Cascade Annulation | 2-Silyloxyfurans and Azoalkenes | High | acs.org |

| Ti(OiPr)₄ / (S)-BINOL | Mannich Reaction | 2(5H)-Furanone and Aldimines | Moderate (e.g., 48%) | nih.govacs.org |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds, leveraging the inherent stereospecificity of enzymes. scispace.com Key enzymatic methods for lactone synthesis include Baeyer-Villiger oxidations catalyzed by Baeyer-Villiger monooxygenases (BVMOs), oxidative lactonizations of diols by alcohol dehydrogenases (ADHs), and reductive cyclization of ketoesters. nih.govresearchgate.net

Lipases, such as Candida antarctica Lipase (B570770) B (CAL-B), are also widely used for the kinetic resolution of racemic alcohols or acids that are precursors to lactones, or for the regioselective acylation of polyhydroxylated lactones. scispace.comnih.gov The synthesis of an enantiomerically pure precursor to this compound could be achieved through the enzymatic resolution of a racemic hydroxy acid. In this process, the enzyme would selectively esterify one enantiomer, allowing for the separation of the two.

| Enzyme Class | Reaction Type | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidative Lactonization | Cyclic Ketones | High chemo- and regioselectivity | nih.govresearchgate.net |

| Alcohol Dehydrogenases (ADHs) | Oxidative Lactonization | Diols | Often yields enantiomerically pure lactones | nih.govresearchgate.net |

| Lipases (e.g., CAL-B) | Kinetic Resolution / Regioselective Acylation | Racemic Alcohols/Acids, Polyols | High selectivity and mild reaction conditions | scispace.comnih.gov |

Radical cyclizations provide a powerful method for the construction of cyclic systems, including γ-butyrolactones. rsc.orgcapes.gov.br These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond, forming a new ring. A classic approach involves the use of organotin reagents like tributyltin hydride to generate carbon-centered radicals from alkyl halides. capes.gov.br A key step in one such method is the highly stereoselective radical cyclization of bromoacetals to form 2-alkoxytetrahydrofurans, which can then be oxidized to the corresponding γ-butyrolactone. rsc.org

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of generating radical intermediates. princeton.edu This approach often operates in conjunction with hydrogen atom transfer (HAT) catalysis. nih.govacs.org In the synthesis of γ-butyrolactones, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) process with a suitable precursor to generate a radical. This radical can then undergo cyclization onto an internal olefin.

A modern strategy involves the dual photoredox/HAT-catalyzed alkoxycarbonylation of allenes, which furnishes α-allyl-γ-lactones. nih.gov Another innovative method is the carboxylative cyclization of allylic alcohols using CO₂ radical anions, which are generated from metal formates under photoredox/HAT conditions. acs.org An efficient photoredox-catalyzed alkylation/lactonization of unsaturated carboxylic acids has also been developed using alkyl N-hydroxyphthalimide esters as alkylation reagents. acs.org For the synthesis of this compound, a potential route could involve the photoredox-generated radical addition to an unsaturated carboxylic acid precursor, followed by a 5-exo-trig cyclization to form the lactone ring. acs.org

| Methodology | Catalyst System | Radical Precursor | Key Feature | Reference |

|---|---|---|---|---|

| Alkoxycarbonylation of Allenes | Dual Photoredox/HAT | Alkyl Oxalic Acids | Regioselective formation of α-allyl-γ-lactones | nih.gov |

| Carboxylative Cyclization | Photoredox/HAT | Allylic Alcohols / Metal Formates | Direct use of CO₂ radical anion source | acs.org |

| Alkylation/Lactonization | Photoredox | Unsaturated Carboxylic Acids / N-hydroxyphthalimide esters | Redox-neutral and mild conditions | acs.org |

| Oxidative Lactonization | Cooperative Iodine/Photoredox | Carboxylic Acids | Direct conversion of benzylic C-H to C-O bonds | lookchem.com |

Radical Cyclization Pathways for Gamma-Butyrolactone (B3396035) Scaffolds

Radical Carboxylation-Initiated Cyclizations

Radical-based transformations offer a powerful means to construct complex molecular architectures under mild conditions. The use of carbon dioxide (CO₂) as a C1 building block in these reactions is an attractive and sustainable approach. nih.gov

Recent advancements have demonstrated the synthesis of γ-butyrolactone derivatives through carboxylative cyclization. acs.org One such method involves the generation of a CO₂ radical anion (CO₂•–), often through photoredox or electroreduction, which then adds to an alkene. nih.govacs.org For the synthesis of the target lactone, a hypothetical precursor such as a substituted deca-1,6,9-trien-4-ol could be envisioned. The CO₂ radical anion would add to one of the double bonds, generating a carbon-centered radical. This radical intermediate is then poised to undergo a 5-exo-trig cyclization, with the internal hydroxyl group attacking the newly formed carboxylate to furnish the five-membered lactone ring. acs.org

Photoredox catalysis, often employing iridium or ruthenium complexes, provides a versatile platform for these cyclizations. nih.gov These methods can proceed via a polar radical crossover cycloaddition (PRCC) mechanism, where single-electron oxidation of an alkene precursor generates an electrophilic cation radical. acs.org Nucleophilic attack by a tethered carboxylic acid, followed by a 5-exo-trig radical cyclization, leads to the desired γ-butyrolactone. acs.org The efficiency and selectivity of these reactions are often high, providing a direct route to substituted lactones from simple unsaturated starting materials. acs.org

Table 1: Comparison of Radical Carboxylation Approaches for Lactone Synthesis

| Method | Catalyst/Reagent | Precursor Type | Key Intermediate | Ref. |

|---|---|---|---|---|

| Photoredox/HAT Catalysis | Photoredox Catalyst (e.g., Acridinium), HCO₂Cs | Allylic Alcohols | Carbon-centered radical after CO₂ addition | acs.org |

| Polar Radical Crossover | Fukuzumi Acridinium Photooxidant | Oxidizable Olefins & Unsaturated Acids | Alkene Cation Radical | acs.org |

Electrophilic Cyclization Strategies for Heterocyclic Systems

Electrophilic cyclization is a classic and reliable method for constructing heterocyclic rings. nih.govnih.govresearchgate.net A prominent example is halolactonization, where an alkene is attacked by a halogen source, and the resulting cationic intermediate is trapped intramolecularly by a nearby carboxylic acid. wikipedia.org

To apply this to the synthesis of this compound, a precursor like (E)-6-methyldeca-4,9-dienoic acid would be required. Treatment of this substrate with an electrophile, such as iodine (I₂), iodine monochloride (ICl), or N-bromosuccinimide (NBS), would activate the C4-C5 double bond. nih.gov This activation facilitates a 5-exo-dig cyclization, where the carboxylic acid's oxygen atom acts as the nucleophile, attacking the electrophile-activated double bond to form the oxolan-2-one ring. beilstein-journals.org This process typically proceeds with high regioselectivity and stereoselectivity, governed by the principles of orbital overlap and steric hindrance in the transition state. The reaction is compatible with a wide range of functional groups, making it a versatile tool in complex molecule synthesis. nih.govresearchgate.net

Oxidative Ring-Closing Methodologies for Oxolan-2-ones

Oxidative cyclizations provide another avenue to lactones by forming the ester bond through an oxidative process. These reactions can start from various precursors, including diols or unsaturated carboxylic acids. organic-chemistry.orgnih.gov

One strategy involves the palladium-catalyzed dehydrogenative lactonization of saturated carboxylic acids. While often applied to form bicyclic systems, the fundamental principle involves the activation of a C(sp³)–H bond, followed by C–O bond formation. nih.gov Another approach is the oxidative cyclization of unsaturated ketene (B1206846) dithioacetals using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). This process involves the oxidation of the substrate to a cation radical, which then undergoes cyclization. brandeis.edu

More direct methods include the copper/nitroxyl-catalyzed aerobic oxidative lactonization of diols. Using ambient air as the oxidant, systems like Cu/TEMPO or Cu/ABNO can selectively oxidize one of the alcohol groups in a 1,4-diol to a carboxylic acid, which then undergoes in situ lactonization. organic-chemistry.org For the target molecule, this would imply starting from a precursor like 2-methyl-2-(3-hydroxypropyl)octa-1,6-diene-3,4-diol.

Table 2: Oxidative Methodologies for Lactone Formation

| Method | Catalyst/Reagent | Precursor Type | Mechanism Highlights | Ref. |

|---|---|---|---|---|

| Dehydrogenative Lactonization | Palladium(II) / Ligand | Aliphatic Carboxylic Acids | C(sp³)–H activation followed by C–O cyclization | nih.gov |

| Aerobic Oxidation | Cu/TEMPO or Cu/ABNO, Air | Diols | Selective oxidation of primary alcohol and lactonization | organic-chemistry.org |

| Oxidative Cycloaddition | Copper Catalyst, O₂ | Alkenes with Anhydrides | Oxidative [3+2] cycloaddition | organic-chemistry.org |

Stereoselective Introduction of the Octa-2,7-dien-2-yl Moiety

Achieving the correct stereochemistry at the C4 position of the oxolan-2-one ring is critical. This requires strategies that can control the formation of the bond between the lactone ring and the unsaturated side chain.

Stereoselective approaches often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. mdpi.combeilstein-journals.org For instance, the conjugate addition of a chiral organocuprate reagent, representing the octa-2,7-dien-2-yl group, to an α,β-unsaturated lactone (a butenolide) could establish the desired stereocenter. Alternatively, the alkylation of a chiral enolate derived from a protected 2-hydroxy-butyric acid derivative with a suitable octadienyl halide or triflate could be employed. mdpi.com Photocatalytic methods are also emerging for the stereoselective synthesis of complex scaffolds, including polysubstituted cyclic systems. nih.govnih.gov

Formation of Polyunsaturated Aliphatic Chains

The synthesis of the octa-2,7-dien-2-yl side chain is a significant challenge in itself, requiring methods that can construct both conjugated and non-conjugated double bonds with control over geometry.

Synthetic Approaches to Octadiene Derivatives as Key Intermediates

The specific side chain, 2-methylocta-1,6-diene, needs to be synthesized and then functionalized for attachment to the lactone precursor. The synthesis of substituted octadienes can be achieved through various C-C bond-forming reactions. chempedia.info For example, a Grignard reagent derived from 5-bromo-1-pentene (B141829) could be coupled with a protected acetone (B3395972) equivalent to build the core carbon skeleton. Subsequent functionalization and elimination reactions would then generate the required diene system.

Methodologies for Conjugated and Non-Conjugated Diene Synthesis

A wide array of synthetic methods exists for the preparation of dienes. nih.gov

Elimination Reactions : Dehydrohalogenation of dihalides or dehydration of diols are classic methods.

Wittig-type Reactions : The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide is a reliable way to form a C=C bond with good control over stereochemistry in some cases.

Metathesis Reactions : Ring-closing or cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes are powerful tools for diene synthesis, particularly for complex structures. mdpi.com

Cross-Coupling Reactions : Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi couplings, are among the most versatile methods for creating C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. youtube.comacs.org For instance, a Suzuki coupling between a vinyl boronic acid and a vinyl halide can be used to construct the conjugated portion of a diene system. mdpi.com Recent developments have also focused on ligand-enabled sequential dehydrogenation of aliphatic acids to directly yield conjugated dienes. nih.gov

A stereoselective synthesis of dienes can also be achieved from N-allylhydrazones derived from aldehydes. This method involves bromination followed by elimination and a sigmatropic rearrangement, often yielding (E)-dienes with high selectivity. organic-chemistry.org

Table 3: Common Methods for Diene Synthesis

| Reaction Type | Key Reagents/Catalysts | Bond Formed | Key Features | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Palladium Catalyst, Base | C(sp²)-C(sp²) | Couples vinyl boronic acid with vinyl halide | mdpi.comyoutube.com |

| Negishi Coupling | Palladium or Nickel Catalyst | C(sp²)-C(sp²) | Couples vinyl organozinc with vinyl halide | youtube.com |

| Stille Coupling | Palladium Catalyst | C(sp²)-C(sp²) | Couples vinyl organotin with vinyl halide; toxic reagents | youtube.com |

| Heck Coupling | Palladium Catalyst, Base | C(sp²)-C(sp²) | Couples an alkene with a vinyl halide | youtube.com |

| Dehydrogenation | Palladium(II) / Ligand | C=C | Direct synthesis from aliphatic acids | nih.gov |

Regio- and Stereoselective Coupling to the Oxolan-2-one Core

The synthesis of 4-substituted oxolan-2-ones, such as this compound, necessitates precise control over regioselectivity and stereoselectivity. The C4 position of the oxolan-2-one (γ-butyrolactone) ring is prochiral, and its functionalization often serves as a key step in the construction of complex molecular architectures. Advanced synthetic methodologies have been developed to address the challenge of introducing substituents at this specific position with high fidelity.

Enolate Chemistry in Carbon-Carbon Bond Formation at the C4 Position

Enolate chemistry provides a classical and powerful strategy for forming carbon-carbon bonds at the α-position (C4) of carbonyl compounds, including lactones. pharmacy180.comlibretexts.org The process involves the deprotonation of the α-carbon to generate a nucleophilic enolate, which can then react with a suitable electrophile. masterorganicchemistry.comyoutube.com

The formation of the enolate from an oxolan-2-one requires a strong, non-nucleophilic base to prevent competitive nucleophilic attack at the carbonyl ester. vanderbilt.edu Lithium diisopropylamide (LDA) is a commonly used base for this purpose, capable of irreversibly deprotonating the α-position under kinetic control, typically at low temperatures like -78°C. libretexts.orgvanderbilt.edu The resulting lithium enolate is a potent nucleophile. pharmacy180.com The stability of the enolate is enhanced by the delocalization of the negative charge onto the carbonyl oxygen. masterorganicchemistry.comyoutube.com

For the synthesis of this compound via this method, an appropriate electrophile would be an octa-2,7-dienyl halide or triflate. The enolate would attack the electrophile in an SN2-type reaction to forge the desired C-C bond at the C4 position.

Table 1: Conditions for Enolate Formation and Alkylation at the C4 Position of Oxolan-2-one

| Step | Reagents and Conditions | Purpose | Key Considerations |

| Enolate Formation | Oxolan-2-one, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78°C | Generation of the nucleophilic enolate at the C4 position. | Use of a strong, hindered, non-nucleophilic base is crucial to avoid side reactions. Low temperature favors kinetic control. vanderbilt.edu |

| Alkylation | Octa-2,7-dienyl halide (e.g., bromide, iodide) or triflate | Carbon-carbon bond formation via nucleophilic attack of the enolate. | The electrophile must be reactive towards SN2 displacement. The structure of the electrophile dictates the nature of the introduced side chain. |

Controlling the regioselectivity—ensuring reaction at C4—is generally straightforward with pre-formed enolates. vanderbilt.edu However, achieving stereoselectivity at the newly formed stereocenter is a significant challenge and often requires the use of chiral auxiliaries or catalysts, as discussed in subsequent sections.

Cross-Coupling Reactions for Unsaturated Side Chain Attachment

Transition metal-catalyzed cross-coupling reactions offer a versatile and powerful alternative for attaching complex unsaturated side chains to the oxolan-2-one core. These methods often exhibit high functional group tolerance and can proceed under mild conditions.

Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed reactions, such as the Kumada and Negishi couplings, have been developed for the stereospecific ring-opening cross-coupling of lactones. nih.gov For instance, benzylic lactones can undergo Negishi-type coupling with organozinc reagents in the presence of a nickel catalyst. This approach allows for the enantiospecific synthesis of enantioenriched carboxylic acids from enantioenriched lactones. nih.gov While these are ring-opening reactions, related methodologies can be adapted for the direct C4-alkenylation of a pre-functionalized lactone (e.g., a 4-halo-oxolan-2-one) with an appropriate organometallic reagent derived from the octa-2,7-diene side chain.

Ruthenium-Catalyzed Cross-Coupling: Ruthenium catalysts have emerged as effective tools for various cross-coupling reactions. rsc.orgnih.govnih.gov For example, ruthenium(II)-catalyzed olefination via reductive cross-coupling of two different carbonyl compounds has been reported. rsc.org Another relevant strategy is the ruthenium-catalyzed synthesis of functionalized dienes from propargylic esters and diazoalkanes, which proceeds through the formal cross-coupling of two carbene fragments. nih.gov Such strategies could be conceptually applied to couple the oxolan-2-one moiety with a precursor of the diene side chain. Furthermore, ruthenium(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes demonstrates the capacity of ruthenium to activate and cleave strong C–O bonds, a reactivity that could be harnessed in lactone functionalization. rsc.org

Table 2: Representative Cross-Coupling Strategies for Lactone Functionalization

| Catalytic System | Reaction Type | Substrates | Potential Application for Target Synthesis |

| Nickel/N-heterocyclic carbene (NHC) | Negishi-type Cross-Coupling | Enantioenriched benzylic lactones, Dimethylzinc | Enantiospecific synthesis of carboxylic acids, adaptable for side chain introduction. nih.gov |

| Ruthenium(II)/dmpe | Reductive Carbonyl Cross-Coupling | Ketones, Aldehydes, Hydrazine | Construction of the olefinic bond within the side chain or its attachment to the lactone core. rsc.org |

| [RuCl(cod)Cp]* | Carbene Cross-Coupling | Propargylic esters, Diazoalkanes | Formation of conjugated diene systems like the one in the target side chain. nih.gov |

These methods provide a powerful toolkit for forging the C-C bond between the lactone ring and the unsaturated side chain, often with excellent control over the geometry of the newly formed double bond.

Asymmetric Allylic Alkylation Strategies

Asymmetric allylic alkylation (AAA) is arguably one of the most powerful methods for the enantioselective synthesis of molecules like this compound. acs.org This reaction, pioneered by Tsuji and Trost, typically involves the palladium-catalyzed reaction of a nucleophile with an allylic electrophile. wikipedia.org The oxolan-2-one enolate can serve as the nucleophile, attacking a π-allyl palladium complex.

The key to enantioselectivity is the use of chiral ligands that coordinate to the metal center (commonly palladium), creating a chiral environment that influences the nucleophilic attack. acs.orgnih.gov This allows for the construction of quaternary stereocenters with high enantiomeric excess (ee). acs.orgrsc.org

Several strategies have been developed:

Palladium-Catalyzed AAA: This is the most common approach. A Pd(0) catalyst reacts with an allylic substrate (e.g., an acetate (B1210297) or carbonate) to form a π-allyl Pd(II) complex. wikipedia.org In the presence of a chiral phosphine (B1218219) ligand, the subsequent attack by the lactone enolate proceeds stereoselectively. acs.orgacs.org This method has been used to generate γ-lactones bearing quaternary stereocenters in high yields and enantiomeric ratios. rsc.org

Organocatalyzed AAA: An alternative approach avoids transition metals, using chiral organocatalysts to activate the substrates. For example, weakly stabilized enolates derived from α-aryl-γ-butyrolactones can undergo regio-, diastereo-, and enantioselective allylation using chiral Lewis base activation of Morita–Baylis–Hillman (MBH) carbonates. acs.org

Nickel-Catalyzed AAA: Nickel catalysts have also been employed for the enantioselective allylic alkylation of lactones using unactivated allylic alcohols, providing products with all-carbon quaternary stereocenters. rsc.org

Table 3: Asymmetric Allylic Alkylation (AAA) Approaches

| Catalyst/Ligand System | Electrophile | Nucleophile Source | Key Feature | Reference |

| Pd(0) / Chiral Phosphine Ligand (e.g., Trost ligand) | Allylic Acetate/Carbonate | Lactone + Base (e.g., LDA) | Well-established, high enantioselectivity for C-C bond formation. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Chiral Lewis Base (Organocatalyst) | Morita–Baylis–Hillman (MBH) Carbonates | α-Aryl-γ-butyrolactone | Metal-free, enantioselective synthesis of lactones with vicinal stereocenters. acs.org | acs.org |

| Ni(0) / Chiral Bisphosphine Ligand | Unactivated Allylic Alcohols | Lactone + Base | Use of readily available and stable allylic alcohols as electrophiles. rsc.org | rsc.org |

For the synthesis of the target compound, an AAA reaction between the enolate of oxolan-2-one and a suitable precursor for the octa-2,7-dien-2-yl moiety (e.g., 1,6-octadien-3-yl carbonate) would be a highly effective strategy for controlling the stereochemistry at the C4 position.

Total Synthesis Approaches to Analogous Complex Lactone Natural Products

The structural motif of a substituted γ-butyrolactone with an unsaturated side chain is prevalent in a wide array of natural products exhibiting diverse biological activities. acs.orgescholarship.org The total synthesis of these molecules provides a platform for developing and showcasing novel synthetic methodologies. researchgate.net

Many natural products feature α,β-unsaturated lactones, or butenolides, which are structural analogs of the target compound. acs.orgrsc.org Synthetic methods developed for these compounds are often applicable to the synthesis of related saturated lactones. For example, general methods for synthesizing substituted butenolides have been developed from hydroxymethylcyclopropenones, which tolerate a broad range of functional groups. acs.orgescholarship.org

The synthesis of prostaglandins (B1171923) and their analogs frequently involves lactone intermediates, showcasing advanced strategies for controlling multiple stereocenters and constructing complex side chains. nih.gov Ring-closing metathesis (RCM) is a powerful tool used in the synthesis of macrocyclic and other unsaturated lactones, demonstrating its utility in forming complex ring systems and installing unsaturation. researchgate.net

Another class of analogous compounds includes those with medium-sized lactone rings (8- or 9-membered), such as cephalosporolide D and octalactins. elsevierpure.com The total synthesis of these molecules requires sophisticated macrocyclization strategies and methods for side-chain installation, providing valuable insights into the construction of complex lactone-containing natural products. elsevierpure.com

Table 4: Examples of Analogous Lactone Natural Products and Key Synthetic Strategies

| Natural Product Class | Structural Feature | Key Synthetic Strategy | Relevance to Target Synthesis |

| Butenolides (e.g., (-)-Incrustoporin) | α,β-Unsaturated γ-lactone | Phosphine-catalyzed ring-opening/cyclization of cyclopropenones. acs.orgescholarship.org | Provides methods for constructing the core lactone ring with substituents. |

| Unsaturated δ-Lactones (e.g., Goniothalamin) | α,β-Unsaturated δ-lactone | Ring-closing metathesis (RCM). researchgate.net | Demonstrates a powerful method for forming unsaturated lactone rings. |

| Prostaglandin Analogs | Highly functionalized cyclopentane (B165970) with lactone features | Stereocontrolled introduction of side chains (e.g., Corey lactone approach). nih.gov | Highlights strategies for complex side chain attachment and stereocontrol. |

| Medium-Ring Lactones (e.g., Octalactin A) | 8-membered lactone ring | Macrolactonization, stereoselective alkylation. elsevierpure.com | Illustrates advanced methods for forming larger lactone rings and controlling stereochemistry. |

The collective knowledge gained from the total synthesis of these diverse natural products provides a robust strategic foundation for approaching the stereoselective synthesis of this compound.

Chemical Reactivity and Transformations of 4 Octa 2,7 Dien 2 Yl Oxolan 2 One

Reactivity of the Lactone Ring System

The γ-butyrolactone ring is a five-membered lactone, a cyclic ester, which displays reactivity typical of such functional groups. nih.gov

The carbonyl carbon of the lactone ring is electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions. For instance, hydrolysis under basic conditions, such as with sodium hydroxide, would result in the formation of the sodium salt of the corresponding γ-hydroxy carboxylic acid, sodium 4-hydroxy-4-(octa-2,7-dien-2-yl)octanoate. wikipedia.org In acidic aqueous solutions, an equilibrium exists between the lactone and the open-chain hydroxy acid. wikipedia.org

The protonation of the carbonyl oxygen in superacidic media, like a mixture of hydrogen fluoride (B91410) and antimony pentafluoride, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netnih.gov

The carbon atom adjacent to the carbonyl group (the α-carbon) possesses acidic protons. libretexts.org Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this position to form an enolate. wikipedia.org This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. libretexts.org For example, reaction with an alkyl halide would lead to α-alkylation. The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, making it an ambident nucleophile. libretexts.org

γ-Butyrolactone and its derivatives can undergo ring-opening polymerization (ROP) to form polyesters. icm.edu.plrsc.org However, the polymerization of unsubstituted γ-butyrolactone is thermodynamically challenging due to its low ring strain. icm.edu.pl The presence of substituents on the lactone ring can influence its polymerizability. For instance, substituents can increase the ring strain, making polymerization more favorable. icm.edu.pl

The polymerization of γ-butyrolactone derivatives can be initiated by various catalysts, including organometallic compounds and organic bases. acs.orgnih.gov For example, the use of an organophosphazene base in combination with a bisurea has been shown to facilitate the rapid ROP of γ-butyrolactone. nih.gov Copolymerization with other lactones that have higher ring strain, such as ε-caprolactone, is a strategy to promote the incorporation of γ-butyrolactone units into polyester (B1180765) chains. icm.edu.placs.org

Table 1: Ring-Opening Polymerization Data of γ-Butyrolactone Derivatives

| Catalyst System | Monomer(s) | Temperature (°C) | Time | Monomer Conversion (%) | Resulting Polymer | Reference |

| tert-BuP4 | α-hydroxy-γ-butyrolactone (HBL) & ε-caprolactone (ε-CL) | 80 | 5 min | HBL: 88, ε-CL: 98 | Copolymer | acs.org |

| tert-BuP4 | α-hydroxy-γ-butyrolactone (HBL) & ε-caprolactone (ε-CL) | Room Temp | 6 h | High | Copolymer | acs.org |

| Organophosphazene base / Bisurea | γ-Butyrolactone (γBL) | Low Temp | 10 min | 61 | Poly(γ-butyrolactone) | nih.gov |

| Potassium tert-butoxide / Benzyl alcohol | γ-Butyrolactone (GBL) | N/A | N/A | High | Poly(γ-butyrolactone) | rsc.org |

Intermolecular and Intramolecular Rearrangements

There is currently no specific information available in the scientific literature regarding intermolecular or intramolecular rearrangements of 4-(Octa-2,7-dien-2-yl)oxolan-2-one. The presence of a diene moiety and a lactone ring suggests the potential for various rearrangements, such as sigmatropic shifts or acid- or base-catalyzed rearrangements. For instance, related unsaturated lactone systems can undergo rearrangements and cycloaddition reactions. nih.govnih.gov

However, without dedicated studies on this compound, the specific conditions that might induce such transformations and the resulting molecular structures have not been determined. Further investigation is required to explore the landscape of its rearrangement chemistry.

Computational Investigations and Theoretical Modeling

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For 4-(Octa-2,7-dien-2-yl)oxolan-2-one, these studies offer a detailed picture of its conformational preferences and the interplay of steric and electronic effects.

Conformational Analysis and Steric Interactions

Conformational analysis of this compound reveals a complex potential energy surface with multiple stable conformers. The flexibility of the octa-2,7-dien-2-yl side chain, coupled with the lactone ring, gives rise to various spatial arrangements. Computational models, such as those employing density functional theory (DFT), can predict the relative energies of these conformers.

The interactions between the lactone ring and the unsaturated side chain are critical in determining the most stable conformations. Steric hindrance between the substituents on the oxolan-2-one ring and the dienyl chain can restrict rotation around single bonds, leading to preferred geometries. The study of fused five-membered rings, which share some structural similarities, highlights how the nature of the fusion imposes restrictions on the mobility of the ring systems, often resulting in higher energy for certain conformers. biomedres.us

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. nih.gov Quantum chemical calculations provide access to a range of electronic descriptors that help in predicting how this compound will interact with other chemical species. These descriptors are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. researchgate.net

These parameters are crucial for understanding the molecule's role in chemical reactions, for instance, whether it is more likely to act as a nucleophile or an electrophile. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions of the molecule, further indicating potential sites for reactive encounters. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for mapping out the pathways of chemical reactions, including the formation of lactones. colab.wsnih.gov These methods allow for the identification of transition states and intermediate structures, offering a step-by-step view of the reaction mechanism.

Automated Reaction Path Search Methods (e.g., AFIR)

The Artificial Force Induced Reaction (AFIR) method is an automated approach for exploring reaction pathways. It can be employed to systematically search for transition states connecting reactants to products without prior knowledge of the reaction mechanism. This is particularly useful for complex reactions such as the synthesis of this compound, which may involve multiple steps and potential side reactions. A program called autoDFT, which utilizes scripts to convert SMILES strings to DFT-optimized conformational ensembles, can aid in this process. chemrxiv.org

Transition State Analysis and Kinetic Studies

Once potential transition states are located, their structures and energies can be calculated with high accuracy. This information is vital for understanding the kinetics of the reaction. By calculating the energy barrier (activation energy) associated with each transition state, the rate of the reaction can be estimated. For instance, in lactonization reactions, computational studies can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. nih.gov Theoretical results can often show good quantitative agreement with experimental measurements and provide insights into the balance between different reaction pathways. colab.ws

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the conformational changes and flexibility of the system. mdpi.com

For this compound, MD simulations can explore the accessible conformational landscape, revealing the dominant shapes the molecule adopts in solution or other environments. nih.govbiorxiv.org This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a complex environment. The simulations can highlight the flexibility of the dienyl side chain and the puckering of the lactone ring, providing a more complete picture of the molecule's dynamic nature.

Ligand-Protein Interactions and Binding Affinity Predictions (excluding specific biological function)

Computational modeling and theoretical investigations are pivotal in elucidating the potential interactions between small molecules, such as this compound, and various protein targets. These in silico methods provide valuable insights into the binding modes, affinities, and the fundamental forces driving the formation of ligand-protein complexes. While specific experimental data on the interaction of this compound with proteins is not extensively documented in publicly available literature, established computational methodologies allow for the prediction of its behavior. These approaches are crucial in the early stages of chemical research for prioritizing compounds and understanding their potential molecular interactions.

The primary computational techniques employed for these predictions are molecular docking and molecular dynamics (MD) simulations. doi.orgchronobiologyinmedicine.orgdartmouth.edu Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site, while also estimating the strength of the interaction, often expressed as a binding energy or docking score. dartmouth.eduyoutube.com Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction. chronobiologyinmedicine.org

For a molecule like this compound, the structural features suggest several potential interaction mechanisms. The oxolan-2-one (γ-butyrolactone) ring, with its ester group, can act as a hydrogen bond acceptor. doi.org The oxygen atom of the lactone ring is often a key player in forming hydrogen bonds with amino acid residues in a protein's binding pocket. doi.org The long, unsaturated octa-2,7-dien-2-yl side chain contributes significantly to the molecule's hydrophobicity. This aliphatic chain can engage in van der Waals forces and hydrophobic interactions with nonpolar residues of a protein. doi.orgnih.gov Studies on similar γ-lactone compounds have shown that the length and nature of such side chains can positively influence binding affinity by increasing the contact surface area with hydrophobic cavities in proteins. doi.org

To illustrate the potential ligand-protein interactions of this compound, hypothetical molecular docking studies can be considered against various protein targets. The results of such studies would typically be presented in data tables summarizing the predicted binding affinities and the key interacting amino acid residues.

Table 1: Predicted Binding Affinities of this compound with Illustrative Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | 0.58 |

| β-Lactoglobulin | -7.2 | 5.6 |

| Human Serum Albumin (HSA) | -6.8 | 12.4 |

| β-Tubulin | -9.1 | 0.19 |

Note: The data in this table is illustrative and based on typical values obtained for structurally similar lactone compounds in computational studies. It does not represent experimentally determined values for this compound.

The predicted binding affinities, represented as negative values in kcal/mol, indicate the spontaneity of the binding process, with more negative values suggesting a stronger interaction. youtube.com The inhibition constant (Ki) is another measure of binding affinity, where a smaller value corresponds to a more potent interaction.

Table 2: Key Predicted Interacting Residues for this compound with Illustrative Protein Targets

| Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Phe80, Asp86, Gln131 | Hydrophobic, Hydrogen Bond |

| β-Lactoglobulin | Ile56, Leu39, Val92, Tyr42 | Hydrophobic, Hydrogen Bond |

| Human Serum Albumin (HSA) | Trp214, Arg218, Leu238, Ala291 | Hydrophobic, Hydrogen Bond, Electrostatic |

| β-Tubulin | Cys241, Val318, Leu248, Asn258 | Hydrophobic, Hydrogen Bond |

Note: The data in this table is illustrative and based on common interacting residues identified in docking studies of similar compounds. It does not represent experimentally verified interactions for this compound.

Synthesis and Characterization of Structural Derivatives and Analogues

Substitutions on the Oxolan-2-one Core

Modifying the oxolan-2-one (γ-butyrolactone) ring itself opens up another dimension for creating structural analogues. This can involve replacing the ring oxygen with another heteroatom or performing chemical transformations on the lactone's functional groups.

Replacing the oxygen atom of the lactone ring with other heteroatoms like nitrogen or sulfur can significantly alter the compound's chemical and biological properties.

Synthesis of γ-Lactams (Pyrrolidinones): The introduction of a nitrogen atom to form a γ-lactam can be achieved by reacting the γ-butyrolactone with a primary amine at high temperatures or by starting from precursors designed to form the lactam ring. For instance, reductive amination of a γ-keto acid followed by cyclization yields the corresponding lactam. A more direct route involves the ring-opening of the lactone by an amine to form a γ-hydroxy amide, which can then be cyclized.

Synthesis of γ-Thiobutyrolactones: The oxygen of the carbonyl group can be replaced with sulfur using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This conversion results in a thionolactone. It has been noted that γ-thionobutyrolactone is more amenable to ring-opening polymerization than its oxygen analogue. researchgate.net

Synthesis of Oxazolidin-2-ones: While not a direct modification, the synthesis of oxazolidin-2-ones represents the creation of a related five-membered heterocyclic system containing both oxygen and nitrogen. organic-chemistry.org These can be synthesized from chiral aziridines or via cyclization of N-Boc protected alkynylamines, providing structurally related but distinct heterocyclic cores. organic-chemistry.orgbioorg.org

Table 3: Reagents for Heteroatom Introduction into the Lactone Core or Analogous Rings

| Target Heterocycle | Reagent(s) | Transformation |

|---|---|---|

| γ-Lactam (Pyrrolidin-2-one) | Primary Amine (R-NH₂) | Ring-opening followed by cyclization |

| γ-Thionobutyrolactone | Lawesson's Reagent | Carbonyl oxygen to sulfur exchange |

| Oxazolidin-2-one | N-Boc-alkynylamines, Au(I) catalyst | Gold-catalyzed cyclization to form the ring system organic-chemistry.org |

The lactone functionality is a versatile hub for various chemical transformations, allowing for the creation of a range of derivatives. nih.gov

Ring-Opening: The ester bond of the lactone can be cleaved under acidic or basic conditions. Acid-catalyzed hydrolysis with water yields the corresponding γ-hydroxy carboxylic acid (4-hydroxy-4-(octa-2,7-dien-2-yl)octanoic acid). chegg.com Reaction with alcohols leads to γ-hydroxy esters, while reaction with amines yields γ-hydroxy amides.

Reduction: The carbonyl group of the lactone can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol (4-(octa-2,7-dien-2-yl)butane-1,4-diol).

Reactions at the α-Position: The carbon atom adjacent to the carbonyl group (the α-carbon) can be functionalized. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate, which can then react with various electrophiles. For example, reaction with an alkyl halide would result in α-alkylation. It is also possible to introduce an α-methylene group, a common motif in many natural products, through various established methods. capes.gov.br

Conversion to other Heterocycles: The lactone ring can serve as a precursor for other heterocyclic systems. For example, total synthesis strategies have utilized γ-butyrolactones as key intermediates in the formation of lignans (B1203133) and other complex natural products. nih.gov

Strategies for Divergent Synthesis of Lactone Libraries

To efficiently explore the chemical space around 4-(octa-2,7-dien-2-yl)oxolan-2-one, divergent synthetic strategies are highly valuable. These approaches begin with a common intermediate that can be elaborated into a wide range of structurally diverse products. nih.gov This is particularly useful for generating libraries of compounds for biological screening. researchgate.net

A key principle of divergent synthesis is the use of a versatile starting material that contains multiple reaction handles. For example, a common precursor could be a butenolide (an unsaturated lactone) which allows for both modification of the double bond within the ring and addition reactions at the γ-position. acs.orgnih.gov

One reported divergent strategy involves the condensation of 5-(aminoalkyl)furan-2(5H)-ones with various aldehydes. nih.gov The resulting intermediates can then be guided down different reaction pathways. For example, reduction with samarium(II) iodide can trigger a radical cyclization to form substituted pyrrolidines, while catalytic hydrogenation can lead to piperidine (B6355638) analogues. Further manipulation of the lactone functionality in these products allows for the creation of a highly diverse set of molecules from a common set of starting materials. nih.gov

Biocatalytic methods also offer powerful avenues for divergent synthesis. A panel of enzymes with different stereoselectivities can be used to transform a single substrate into multiple stereoisomers of a product, which would be challenging to achieve using traditional chemical methods. nih.gov

Table 4: Example of a Divergent Synthetic Approach to Lactone Analogues

| Common Precursor | Reaction Pathway | Reagents | Product Class |

|---|---|---|---|

| γ-Aryl cyclopropyl (B3062369) aldehyde | Chelation-controlled addition | Aryl-Ti Reagents | cis-γ-Aryl Lactones rsc.org |

| Felkin-Ahn controlled addition | Allylsilanes, TiCl₄ | trans-γ-Allyl Lactones rsc.org | |

| 5-(Aminoalkyl)furan-2(5H)-one + Aldehyde | Reductive Radical Cyclization | 1. Benzotriazole 2. SmI₂ | Substituted Pyrrolidines nih.gov |

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Complex Natural Products and Bioactive Molecules

The γ-butyrolactone scaffold is a common motif in a vast array of natural products and biologically active molecules, exhibiting diverse pharmacological activities. nih.govnih.gov These compounds serve as crucial chiral building blocks for the synthesis of more complex molecular architectures. acs.orgnih.gov The introduction of an unsaturated side chain, such as the octa-2,7-dien-2-yl group, would offer multiple reactive sites for further chemical transformations, making "4-(Octa-2,7-dien-2-yl)oxolan-2-one" a potentially valuable precursor.

The diene functionality within the side chain could participate in a variety of carbon-carbon bond-forming reactions. For instance, cycloaddition reactions, such as the Diels-Alder reaction, could be employed to construct complex polycyclic systems. Additionally, the double bonds are amenable to a range of transformations including, but not limited to, epoxidation, dihydroxylation, and oxidative cleavage. These modifications would allow for the introduction of new stereocenters and functional groups, paving the way for the synthesis of intricate target molecules. The lactone ring itself can be opened to reveal a 1,4-hydroxycarboxylic acid, providing another avenue for structural diversification.

A structurally similar compound, 5-(oct-2-en-1-yl)oxolan-2-one, is known, highlighting that lactones with unsaturated C8 side chains exist. np-mrd.org This lends credence to the potential for "this compound" to serve as a versatile starting material in the synthesis of natural products like lignans (B1203133) or other bioactive compounds. nih.gov

Application in the Synthesis of Polymeric Materials

The structure of "this compound" suggests two primary modes of polymerization: through the unsaturated side chain and via ring-opening of the lactone.

The two double bonds in the octa-2,7-dien-2-yl side chain present opportunities for polymerization. These unsaturated groups could potentially undergo radical or transition metal-catalyzed polymerization to form polymers with a polyester (B1180765) backbone and pendant lactone rings. The presence of two double bonds also opens the possibility for cross-linking, which would lead to the formation of thermosetting polymers with potentially interesting material properties.

Ring-opening polymerization (ROP) is a widely used method for the synthesis of biodegradable polyesters from cyclic esters (lactones). libretexts.orgyoutube.com While γ-butyrolactone itself is generally not polymerizable under standard conditions due to thermodynamic stability, the introduction of substituents can alter the ring strain and facilitate ROP. rsc.orgwikipedia.org The presence of the bulky and unsaturated octa-2,7-dien-2-yl group at the 4-position could potentially increase the ring strain of the oxolan-2-one, making it more amenable to ROP.

If polymerization were successful, it would yield a polyester with pendant diene functionalities. These pendant groups would be available for post-polymerization modification, allowing for the tuning of the polymer's properties. For example, the double bonds could be used for cross-linking to enhance mechanical strength or for the attachment of other functional molecules. The resulting functional polyesters could have applications in areas such as drug delivery, tissue engineering, and as environmentally friendly materials. rsc.org

Building Block for Specialty Chemicals and Fine Chemicals

Beyond its potential in natural product synthesis and polymer chemistry, "this compound" could serve as a valuable building block for the synthesis of various specialty and fine chemicals. frontierspecialtychemicals.com Building blocks are organic molecules with one or more functional groups that can be linked to other molecules to produce more complex structures.

The combination of the lactone ring and the diene side chain in a single molecule offers a rich platform for chemical derivatization. The lactone can be a precursor to pyrrolidones via reaction with amines, which are themselves important industrial chemicals. wikipedia.org The unsaturated side chain can be functionalized in numerous ways to create a library of new molecules with potential applications in fragrances, agrochemicals, or as specialized monomers. The chirality that could be present at the 4-position of the lactone ring and within the side chain would also make it an attractive building block for asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.